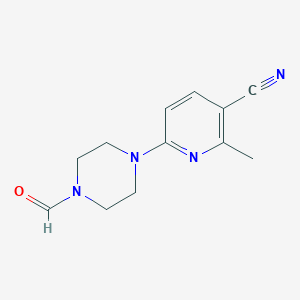

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile

Description

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile (CAS: 1046433-04-8) is a heterocyclic compound featuring a nicotinonitrile core substituted with a 2-methyl group and a 4-formylpiperazine moiety. The formyl group on the piperazine ring enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or covalent-binding probes . While detailed pharmacological data are scarce in the provided evidence, its structural analogs (e.g., triazolo-pyridine derivatives) are noted in supplier catalogs, indicating relevance in drug discovery pipelines .

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H14N4O/c1-10-11(8-13)2-3-12(14-10)16-6-4-15(9-17)5-7-16/h2-3,9H,4-7H2,1H3 |

InChI Key |

VMCOQFZCDLGWEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-methylnicotinonitrile with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 6-(4-Carboxypiperazin-1-yl)-2-methylnicotinonitrile.

Reduction: 6-(4-Aminopiperazin-1-yl)-2-methylnicotinonitrile.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile shows promise in pharmaceutical development because of its biological activity. Research indicates that compounds similar to it exhibit various biological activities, which depend on the specific substitutions on the piperazine and nicotinonitrile rings. It may also interact with various biological targets, which is crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, each yielding different purity levels and requiring optimization based on desired applications. The formyl group in its structure enhances its reactivity compared to its analogs, broadening its potential applications in medicinal chemistry and allowing it to participate in diverse reactions to synthesize derivatives with enhanced biological properties.

Structural Analogs and Their Properties

Several compounds share structural similarities with this compound. These analogs include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile | Similar piperazine ring | Enhanced lipophilicity |

| 6-(4-Aminopiperazin-1-yl)-2-methylnicotinonitrile | Contains an amino group | Potential for forming more stable complexes |

| 6-(4-Hydroxypiperazin-1-yl)-2-methylnicotinonitrile | Hydroxyl substitution on piperazine | Increased solubility in aqueous media |

Potential Interactions

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of nicotinonitrile derivatives modified at the 6-position. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Commercial Comparison of Nicotinonitrile Derivatives

Key Observations:

Substituent Diversity :

- The 4-formylpiperazine group in the target compound contrasts with 4-formylphenyl (electron-withdrawing aryl) or 4-benzylphthalazine (bulky aromatic) groups in analogs. These differences influence solubility and steric accessibility. For instance, the phthalazine analog’s bulk may hinder membrane permeability compared to the smaller formylpiperazine .

- The hydroxymethylpiperidine analog (CAS: 919536-28-0) introduces a polar hydroxyl group, likely enhancing aqueous solubility but reducing metabolic stability compared to the formyl group .

The aldehyde in 6-(4-Formylphenyl)nicotinaldehyde may confer reactivity toward nucleophiles, whereas the formylpiperazine in the target compound balances electrophilicity with steric shielding .

Commercial Availability :

- The target compound has broader supplier access (3+ suppliers) compared to niche analogs like the phthalazine derivative (0 suppliers), reflecting its utility in intermediate synthesis .

Biological Activity

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile is a chemical compound notable for its unique structural features, including a piperazine ring and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely influenced by the specific substitutions on its rings. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.

The molecular formula of this compound is , with a molecular weight of approximately 226.27 g/mol. The presence of the formyl group enhances the compound's reactivity and biological potential, making it a subject of interest for further pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, particularly in glioblastoma and breast cancer cell lines .

Table 1: Summary of Biological Activities

The biological activity of this compound is thought to be related to its ability to interact with various biological targets. These interactions may influence pathways involved in cell growth and apoptosis. For instance, studies have shown that similar compounds can inhibit key signaling pathways such as mTOR, which is crucial for cell growth and proliferation .

Case Studies

- Anticancer Activity : A study evaluating derivatives of this compound demonstrated significant cytotoxic effects against U-87 MG glioblastoma cells, with IC50 values indicating higher potency compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Testing : In vitro assays revealed that compounds with similar structures exhibited broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. This suggests potential applications in treating resistant bacterial infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical pathways, each yielding different derivatives with potentially enhanced biological properties. The formyl group on the piperazine ring plays a critical role in increasing the reactivity and biological efficacy of the compound.

Table 2: Structural Analogues and Their Properties

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile | Similar piperazine ring | Enhanced lipophilicity |

| 6-(4-Aminopiperazin-1-yl)-2-methylnicotinonitrile | Contains an amino group | Potential for forming stable complexes |

| 6-(4-Hydroxypiperazin-1-yl)-2-methylnicotinonitrile | Hydroxyl substitution | Increased solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.